Methyl 3,3-difluoro-1-(hydroxymethyl)cyclobutane-1-carboxylate

Description

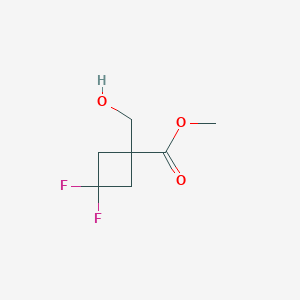

Methyl 3,3-difluoro-1-(hydroxymethyl)cyclobutane-1-carboxylate is a fluorinated cyclobutane derivative characterized by a cyclobutane ring substituted with two fluorine atoms at the 3,3-positions, a hydroxymethyl group, and a methyl ester at the 1-position. This compound is of interest in medicinal chemistry and material science due to its unique stereoelectronic properties imparted by the fluorine atoms and the functional groups, which influence reactivity, stability, and biological activity.

Properties

IUPAC Name |

methyl 3,3-difluoro-1-(hydroxymethyl)cyclobutane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F2O3/c1-12-5(11)6(4-10)2-7(8,9)3-6/h10H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXZBUAHINOAYAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CC(C1)(F)F)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex fluorinated molecules, which are valuable in pharmaceuticals and agrochemicals. Biology: Fluorinated compounds often exhibit unique biological activities, making this compound a candidate for drug discovery and development. Medicine: Industry: The compound's properties make it useful in the production of specialty chemicals and materials with enhanced stability and reactivity.

Mechanism of Action

The exact mechanism of action depends on the specific application, but generally, the compound's fluorine atoms can enhance binding affinity to biological targets, and the hydroxymethyl group can participate in hydrogen bonding interactions. The carboxylate ester group can undergo hydrolysis, leading to the formation of active metabolites.

Comparison with Similar Compounds

Ester Derivatives with Variable Alkyl Groups

lists multiple esters derived from 3,3-difluoro-1-(hydroxymethyl)cyclobutane-1-carboxylic acid, including:

- Ethyl 3,3-difluoro-1-(hydroxymethyl)cyclobutane-1-carboxylate

- Propan-2-yl 3,3-difluoro-1-(hydroxymethyl)cyclobutane-1-carboxylate

- Prop-2-yn-1-yl 3,3-difluoro-1-(hydroxymethyl)cyclobutane-1-carboxylate

Key Differences :

Carboxylic Acid Analog

3,3-Difluoro-1-(hydroxymethyl)cyclobutane-1-carboxylic acid (CAS 1645565-01-0, ) lacks the methyl ester, replacing it with a carboxylic acid group.

- Acidity : The pKa of the carboxylic acid is 3.41, making it significantly more acidic than the ester derivative, which is typically resistant to hydrolysis under physiological conditions.

- Applications : The carboxylic acid may serve as a precursor for further derivatization (e.g., amide formation), while the methyl ester is more stable for storage and transport .

Amino-Substituted Derivative

Methyl 1-amino-3,3-difluorocyclobutane-1-carboxylate () replaces the hydroxymethyl group with an amino group.

- Basicity: The amino group introduces basicity (pKa ~8–10), enabling protonation at physiological pH, unlike the neutral hydroxymethyl group.

- Synthetic Utility: The amino group can participate in coupling reactions (e.g., peptide synthesis), broadening its utility in drug discovery .

Trifluoromethyl-Substituted Analog

Methyl 3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylate () features a trifluoromethyl and hydroxyl group at the 3-position.

- Electronic Effects : The trifluoromethyl group is strongly electron-withdrawing, increasing the acidity of the hydroxyl group compared to the difluoro substituents in the target compound.

- Stability : The geminal trifluoromethyl-hydroxyl arrangement may lead to enhanced metabolic stability in pharmaceutical applications .

Physical Properties

| Compound | Molecular Formula | Molecular Weight | Boiling Point (°C) | pKa |

|---|---|---|---|---|

| Methyl 3,3-difluoro-1-(hydroxymethyl)cyclobutane-1-carboxylate | C7H10F2O3 | 180.15 | Not reported | Neutral |

| 3,3-Difluoro-1-(hydroxymethyl)cyclobutane-1-carboxylic acid (CAS 1645565-01-0) | C6H8F2O3 | 166.12 | 284.2 (predicted) | 3.41 |

| Methyl 1-amino-3,3-difluorocyclobutane-1-carboxylate (CAS 1935939-14-2) | C6H9F2NO2 | 165.14 | Not reported | ~8–10 |

Notes:

- The methyl ester’s neutral pKa makes it suitable for prodrug strategies, while the carboxylic acid’s lower pKa facilitates ionic interactions in biological systems .

- Predicted boiling points correlate with molecular weight and polarity differences .

Key Research Findings

- Patent Applications : and highlight the use of methyl 3,3-difluoro cyclobutane carboxylates as intermediates in kinase inhibitors, emphasizing the role of fluorine atoms in improving binding affinity and metabolic stability .

- Supplier Data : indicates commercial availability of diverse esters, reflecting industrial demand for tailored fluorinated building blocks .

Biological Activity

Methyl 3,3-difluoro-1-(hydroxymethyl)cyclobutane-1-carboxylate (CAS Number: 2503204-82-6) is a fluorinated organic compound that has garnered attention due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, highlighting its synthesis, applications, and research findings.

Chemical Structure and Properties

The compound is characterized by:

- Molecular Formula : CHFO

- Molar Mass : Approximately 180.15 g/mol

- Functional Groups : Contains a hydroxymethyl group and two fluorine atoms attached to a cyclobutane ring.

The presence of fluorine atoms in the structure enhances lipophilicity and potentially alters the compound's interaction with biological targets, making it a subject of interest in medicinal chemistry.

Synthesis Methods

The synthesis of this compound typically involves:

- Starting Materials : Appropriate difluorocyclobutane derivatives.

- Reagents : Use of strong bases and solvents like tetrahydrofuran (THF).

- Reaction Conditions : Controlled conditions to facilitate hydroxymethylation and subsequent esterification reactions.

These methods allow for the efficient production of the compound with high purity, making it suitable for further biological evaluations.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets due to the presence of fluorine atoms. These interactions can lead to changes in cellular processes and biochemical pathways, which are critical for its potential therapeutic effects.

Applications in Research

- Medicinal Chemistry : The compound is investigated for its potential as a drug candidate due to its unique structural features that may allow it to interact with specific biological targets.

- Antimicrobial Research : Similar compounds have shown promising results in antimicrobial activity, suggesting that this compound may exhibit similar properties.

- Enzyme Inhibition Studies : Research indicates potential applications in inhibiting key enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

Case Study 1: Antimicrobial Activity

Research has demonstrated that compounds with similar structures exhibit significant antimicrobial properties. For instance:

| Compound | Activity | Reference |

|---|---|---|

| This compound | Potential antimicrobial agent | |

| 3,3-Difluorocyclopropane derivatives | Effective against Gram-positive bacteria |

This suggests that this compound may also possess antimicrobial properties worth exploring further.

Case Study 2: Enzyme Inhibition

A study focused on the inhibition of acetyl-CoA carboxylase (ACC), an important enzyme in fatty acid metabolism, found that similar fluorinated compounds could effectively inhibit this enzyme:

This highlights the potential application of this compound in metabolic disease treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.